molecular formula C20H19IN4O B2619393 N-(4-iodophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251693-37-4

N-(4-iodophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2619393
CAS No.: 1251693-37-4
M. Wt: 458.303
InChI Key: VOELARLMSAVRCP-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a 1,8-naphthyridine derivative characterized by:

  • A 7-methyl group at position 7 of the naphthyridine core.
  • A 4-iodophenylamine substituent at position 4, providing steric bulk and halogen-based interactions.

The iodine atom in the 4-iodophenyl group enhances molecular weight (375.24 g/mol) and may contribute to applications in radiopharmaceuticals or crystallography due to its high electron density .

Properties

IUPAC Name

[4-(4-iodoanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19IN4O/c1-13-4-9-16-18(24-15-7-5-14(21)6-8-15)17(12-22-19(16)23-13)20(26)25-10-2-3-11-25/h4-9,12H,2-3,10-11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOELARLMSAVRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)I)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19IN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the iodophenyl, methyl, and pyrrolidine-1-carbonyl groups through various substitution and coupling reactions. Common reagents used in these steps include halogenating agents, coupling catalysts, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like iodine (I₂) or bromine (Br₂) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Biological Activities

The compound belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities. The following sections detail specific applications in medicinal chemistry.

Antimicrobial Activity

Naphthyridine derivatives have shown promising antimicrobial properties. Research indicates that compounds similar to N-(4-iodophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine exhibit activity against various pathogens, including bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance.

Anticancer Properties

Studies have demonstrated that naphthyridine derivatives can inhibit cancer cell proliferation. The mechanism often involves the modulation of key signaling pathways related to cell growth and apoptosis. For instance, 1,8-naphthyridine derivatives have been reported to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

Antimalarial Activity

Research has identified naphthyridine derivatives as potential antimalarial agents. They act as inhibitors of Plasmodium falciparum phosphatidylinositol 4-kinase (PI4K), which is crucial for the survival of the malaria parasite . The compound's structural modifications can enhance its efficacy against drug-resistant strains.

Neurological Applications

There is growing interest in the use of naphthyridine derivatives for treating neurological disorders such as Alzheimer's disease and depression. These compounds may exert neuroprotective effects and modulate neurotransmitter systems, making them candidates for further investigation in neuropharmacology .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is critical for optimizing the efficacy of this compound. Key findings from SAR studies include:

  • Substituent Effects : The presence of iodine at the para position on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
SubstituentEffect on Activity
IodineIncreased lipophilicity
PyrrolidineEnhanced target interaction

Case Study 1: Anticancer Activity

A study evaluated a series of naphthyridine derivatives for their anticancer properties against various cancer cell lines. Among them, this compound exhibited significant cytotoxicity with an IC50 value in the micromolar range against breast and lung cancer cells.

Case Study 2: Antimalarial Efficacy

In vivo studies using mouse models infected with Plasmodium falciparum demonstrated that this compound significantly reduced parasitemia levels. The results indicated a potential for developing new antimalarial therapies based on this scaffold.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The iodophenyl group may enhance its binding affinity to certain targets, while the naphthyridine core can interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Naphthyridine Derivatives

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Differences and Properties
Compound Name Substituents (Positions) Molecular Weight Notable Features
Target Compound 7-Me, 3-(pyrrolidine-CO), 4-(4-I-PhNH2) 375.24 g/mol High halogen bonding potential; polar CO group
7-Methyl-2-phenyl-1,8-naphthyridin-4-amine 7-Me, 2-Ph, 4-NH2 261.31 g/mol Simpler structure; lacks iodine and carbonyl
L968-0094 (ChemDiv) 7-Me, 3-(pyrrolidine-CO), 4-(4-Cl-2-F-PhNH2) 377.84 g/mol Chloro/fluoro substitution; reduced lipophilicity vs. iodine
3e () 7-Ph, 5-CF3, 2-(2-Br-Ph) ~450 g/mol* Bromine and trifluoromethyl groups; higher steric bulk

*Estimated based on substituents.

Key Observations:

  • Pyrrolidine vs. Piperidine : highlights a derivative with 4-methylpiperidine-1-carbonyl, which increases steric bulk and alters hydrogen-bonding capacity compared to pyrrolidine.
  • Trifluoromethyl Groups : Compounds like 3e () incorporate CF3, enhancing electron-withdrawing effects and metabolic stability but reducing solubility .

Research Findings and Trends

  • Structure-Activity Relationships (SAR) :
    • Position 3 : Carbonyl groups (pyrrolidine/piperidine) improve binding affinity via hydrogen bonding.
    • Position 4 : Halogenated aryl amines modulate lipophilicity and target selectivity.
  • Thermal Stability : Higher melting points (>200°C) in trifluoromethyl derivatives () suggest enhanced stability vs. iodine analogs .

Biological Activity

N-(4-iodophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure suggests possible interactions with various biological targets, particularly in the realm of receptor modulation and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19_{19}H23_{23}N4_{4}O
  • Molecular Weight : 337.41 g/mol
  • CAS Number : 1251672-59-9

The biological activity of this compound is primarily attributed to its interaction with G protein-coupled receptors (GPCRs). These receptors play a crucial role in various physiological processes and are common targets for drug development.

GPCR Interaction

Research indicates that compounds similar to this compound can modulate the activity of GPCRs, influencing pathways such as:

  • Signal transduction
  • Cellular response to stimuli
  • Regulation of neurotransmitter release

Biological Activity Overview

The compound exhibits a range of biological activities that can be summarized as follows:

Activity Description
Antitumor Activity In vitro studies suggest cytotoxic effects against various cancer cell lines.
Antimicrobial Effects Exhibits inhibitory activity against specific bacterial strains.
Neuroprotective Properties Potential to protect neuronal cells from oxidative stress and apoptosis.
Anti-inflammatory Effects Modulates inflammatory pathways, reducing cytokine production.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antitumor Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of naphthyridine compounds showed significant cytotoxicity against human cancer cell lines, indicating potential for development as anticancer agents .
  • Neuroprotection : Research indicated that compounds with similar structures provided neuroprotective effects in models of neurodegeneration, possibly through the modulation of oxidative stress pathways .
  • Antimicrobial Activity : A recent investigation highlighted the antimicrobial potential of naphthyridine derivatives against Gram-positive and Gram-negative bacteria, suggesting a mechanism involving disruption of bacterial cell membranes .

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